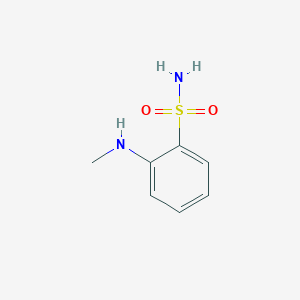

2-(Methylamino)benzene-1-sulfonamide

Descripción general

Descripción

2-(Methylamino)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that sulfonamides, a class of compounds to which 2-(methylamino)benzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase .

Mode of Action

Sulfonamides, including 2-(Methylamino)benzenesulfonamide, are competitive inhibitors and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting this process, they prevent bacterial growth and proliferation .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides generally exhibit complex pharmacokinetics characterized by ph-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability .

Result of Action

As a sulfonamide, its primary effect is likely the inhibition of bacterial growth through interference with folic acid synthesis .

Action Environment

Factors such as ph can significantly impact the solubility and therefore the bioavailability and efficacy of sulfonamides .

Análisis Bioquímico

Biochemical Properties

2-(Methylamino)benzene-1-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The compound interacts with the active site of these enzymes, inhibiting their activity. This inhibition is crucial for understanding the enzyme’s role in physiological processes such as respiration, pH regulation, and ion transport .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of carbonic anhydrase can lead to altered pH levels within cells, affecting metabolic processes and ion transport. Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase enzymes. The compound binds to the zinc ion in the enzyme’s active site, inhibiting its catalytic activity. This binding prevents the enzyme from converting carbon dioxide to bicarbonate, thereby affecting various physiological processes. The inhibition of carbonic anhydrase by this compound also leads to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity. At higher doses, it may lead to adverse effects such as metabolic imbalances and toxicity. Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The compound affects the conversion of carbon dioxide to bicarbonate, influencing metabolic flux and metabolite levels. Additionally, it may interact with other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach the target enzymes and biomolecules to exert its effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the cytosol and mitochondria. This subcellular localization is essential for its function, as it allows the compound to interact with its target enzymes and influence cellular processes .

Actividad Biológica

2-(Methylamino)benzene-1-sulfonamide, commonly referred to as a sulfonamide antibiotic, exhibits a range of biological activities that are significant in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHNOS. Its structure features a sulfonamide functional group (-SONH) attached to a benzene ring, which is further substituted with methylamino groups. This unique configuration contributes to its biological activity and reactivity in various biochemical pathways.

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. Like other sulfonamides, it acts primarily by inhibiting bacterial growth through the competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism disrupts the production of folate, essential for nucleic acid synthesis, thereby hindering bacterial proliferation .

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's potential as an inhibitor of human carbonic anhydrases (hCAs), particularly CA IX and CA II. These enzymes play vital roles in regulating pH and fluid balance in tissues. The inhibition of CA IX has been associated with anticancer effects, as it may induce apoptosis in cancer cells while sparing normal cells . The IC50 values for these interactions indicate a strong selectivity towards CA IX over CA II, making it a promising candidate for cancer therapy .

Anticancer Potential

A study investigating the effects of various benzenesulfonamide derivatives on breast cancer cell lines reported that this compound could induce apoptosis significantly. The compound was found to increase the annexin V-FITC percentage in MDA-MB-231 cells by 22-fold compared to controls, suggesting its potential as an anticancer agent .

Cardiovascular Effects

Another area of research examined the impact of related sulfonamides on cardiovascular parameters using isolated rat heart models. Compounds structurally similar to this compound were shown to decrease perfusion pressure and coronary resistance, indicating possible interactions with calcium channels that could affect blood pressure regulation . This suggests that derivatives may have therapeutic implications beyond antimicrobial activity.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| N,N-Dimethylaniline | CHN | Precursor in synthesis |

| Sulfanilamide | CHNOS | Classic sulfonamide antibiotic |

| Sulfamethoxazole | CHNOS | Widely used antibiotic |

| N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide | CHNOS | Similar structure with different activity |

The comparative analysis indicates that while structurally related compounds share certain properties, the specific arrangement of functional groups in this compound contributes to its unique biological profile.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of 2-(Methylamino)benzene-1-sulfonamide as an inhibitor of human carbonic anhydrases (hCAs), particularly hCA IX and hCA II. These enzymes are crucial in various physiological processes, including acid-base balance and fluid secretion.

- Mechanism of Action : The compound exhibits significant inhibitory effects on hCA IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating a strong selectivity for this isoform over hCA II, which has IC50 values between 1.55 and 3.92 μM .

- Therapeutic Potential : Given the role of hCA IX in tumor growth and metastasis, compounds that inhibit this enzyme may be developed into treatments for hypoxia-induced cancers such as gliomas and mesotheliomas .

- Case Studies : In vitro studies demonstrated that certain derivatives of this compound induced apoptosis in cancer cell lines, suggesting potential applications in oncology .

Chemical Intermediate

This compound is utilized as a chemical intermediate in the synthesis of various organic compounds:

- Saccharin Production : It is a significant impurity in saccharin production, highlighting its relevance in the food industry .

- Plasticizers and Coatings : The compound serves as a plasticizer for thermosetting resins and is used in the formulation of dyes and fluorescent pigments .

Toxicological Considerations

While this compound has beneficial applications, it is essential to acknowledge its toxicological profile:

- Carcinogenic Potential : The compound is classified as a suspected carcinogen based on experimental data indicating mutagenic activity .

- Health Risks : Exposure may lead to adverse effects such as methemoglobinemia and other systemic toxicities . Occupational exposure limits should be established to mitigate risks associated with its use.

Propiedades

IUPAC Name |

2-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-6-4-2-3-5-7(6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLQHRUYBCULFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501444 | |

| Record name | 2-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21639-28-1 | |

| Record name | 2-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.